
N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine
Vue d'ensemble
Description
N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine (NMPTP) is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a derivative of the naturally occurring amino acid phenylalanine and is known to possess a variety of biological and physiological activities. NMPTP has been studied for its potential role in the synthesis of various compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine has been studied for its potential applications in the scientific research field. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine has also been studied for its potential role in the synthesis of various compounds. It has been used as a reagent in the synthesis of a variety of compounds, including peptides, amino acids, and steroids. Additionally, N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine has been studied for its potential role in the synthesis of various pharmaceuticals and drugs.
Mécanisme D'action
The exact mechanism of action of N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine has been shown to inhibit the activity of certain proteins, such as NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine has been shown to possess anti-diabetic and anti-hyperlipidemic effects. It has also been shown to possess anticonvulsant, anti-anxiety, and anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine in laboratory experiments include its relatively simple synthesis, its low cost, and its availability. Additionally, N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine has been shown to possess a variety of biological activities, making it a useful tool for research. However, there are some limitations to using N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine in laboratory experiments. For example, it is not known whether N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine is safe for human consumption, and its long-term effects are not yet fully understood. Additionally, N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine is a synthetic compound and is not found naturally in the body, so its effects may not be the same as those of naturally occurring compounds.
Orientations Futures
There are a number of potential future directions for N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine research. For example, further research could be conducted to explore its potential therapeutic applications, such as its potential role in the treatment of various diseases. Additionally, further research could be conducted to explore its potential role in the synthesis of various pharmaceuticals and drugs. Additionally, further research could be conducted to explore its potential role in the regulation of inflammation, as well as its potential role in the regulation of other biological processes. Finally, further research could be conducted to explore the long-term effects of N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine on human health.
Propriétés
IUPAC Name |
N-methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-15(13-7-3-2-4-8-13)22-16-10-6-5-9-14(16)17(18,19)20/h2-10,15,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDFMXSZLYHLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



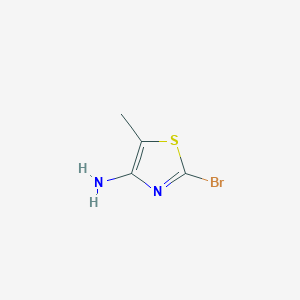
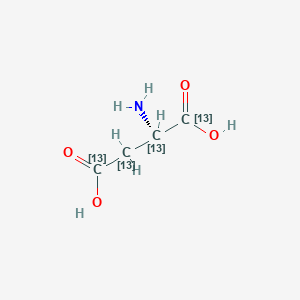
![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)
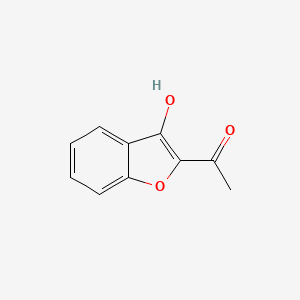

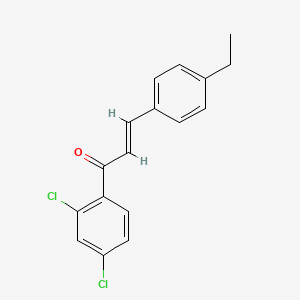
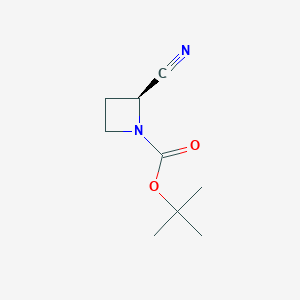


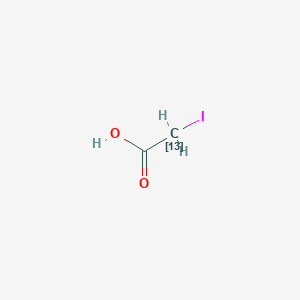


![(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3329215.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3-hydroxy-](/img/structure/B3329216.png)